molecular formula C₁₆H₂₅ClN₂O B1144832 拉西西-米那普仑盐酸盐 CAS No. 165259-91-6

拉西西-米那普仑盐酸盐

货号: B1144832
CAS 编号: 165259-91-6
分子量: 296.84
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rac,cis-Milnacipran Hydrochloride, also known as Rac,cis-Milnacipran Hydrochloride, is a useful research compound. Its molecular formula is C₁₆H₂₅ClN₂O and its molecular weight is 296.84. The purity is usually 95%.
BenchChem offers high-quality rac,cis-Milnacipran Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac,cis-Milnacipran Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

治疗重度抑郁症

拉西西-米那普仑盐酸盐是一种双重5-羟色胺和去甲肾上腺素再摄取抑制剂,这意味着它会提高大脑中5-羟色胺和去甲肾上腺素的水平。 众所周知,这些神经递质在情绪调节中起着关键作用,它们的升高水平有助于缓解重度抑郁症的症状 {svg_1} {svg_2}.

纤维肌痛的管理

纤维肌痛是一种以广泛疼痛和疲劳为特征的慢性疾病。拉西西-米那普仑盐酸盐已被临床用于治疗纤维肌痛。 它通过提高5-羟色胺和去甲肾上腺素的水平来帮助控制这种疾病的症状,这有助于减轻疼痛和疲劳 {svg_3} {svg_4}.

慢性疼痛病症的治疗

除了纤维肌痛,拉西西-米那普仑盐酸盐也被批准用于治疗其他慢性疼痛病症,如狼疮 {svg_5}. 通过提高5-羟色胺和去甲肾上腺素的水平,它可以帮助控制慢性疼痛,并改善这些患者的生活质量 {svg_6}.

药代动力学研究

拉西西-米那普仑盐酸盐已用于药代动力学研究,以了解其在小鼠中的吸收、分布和消除特性。 这些研究为了解药物在体内的行为提供了宝贵的见解,这对于优化其治疗用途非常有用 {svg_7} {svg_8}.

腹腔内给药

腹腔内(IP)注射是使用拉西西-米那普仑盐酸盐进行实验研究的常用给药途径。 研究已进行以调查 IP 给药的拉西西-米那普仑盐酸盐在小鼠中的药代动力学特征,并将其与静脉注射(IV)途径进行比较 {svg_9} {svg_10}.

分析方法的开发

拉西西-米那普仑盐酸盐已用于分析方法的开发和验证,例如液相色谱-质谱联用 (LC-MS/MS)。 这些方法对于准确量化生物样品中的药物至关重要,这对于药代动力学研究至关重要 {svg_11} {svg_12}.

作用机制

Target of Action

The primary targets of rac,cis-Milnacipran Hydrochloride are serotonin (5-HT) and norepinephrine (NE) . These neurotransmitters play crucial roles in mood regulation, pain perception, and other physiological functions .

Mode of Action

rac,cis-Milnacipran Hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . It works by selectively inhibiting the reuptake of 5-HT and NE at the presynaptic membrane site, thus increasing their concentrations in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission .

Biochemical Pathways

The enhanced presence of 5-HT and NE in the synaptic cleft can lead to various downstream effects. For instance, increased levels of NE could potentially mitigate pain signals in the descending inhibitory pain pathways in the brain and spinal cord . On the other hand, increased 5-HT levels may be associated with decreased sensitivity to pain .

Pharmacokinetics

rac,cis-Milnacipran Hydrochloride exhibits favorable pharmacokinetic properties. It is rapidly absorbed with a high oral bioavailability . The terminal elimination half-life of racemic milnacipran is approximately 6-8 hours . It is mainly excreted via renal elimination . These properties contribute to its effective bioavailability.

Result of Action

The enhanced serotonergic and noradrenergic neurotransmission resulting from the action of rac,cis-Milnacipran Hydrochloride can lead to improvements in mood and reductions in pain perception . This makes it effective in the treatment of conditions like fibromyalgia and major depressive disorder .

Action Environment

The action, efficacy, and stability of rac,cis-Milnacipran Hydrochloride can be influenced by various environmental factors. For instance, its absorption and distribution can be affected by factors like the patient’s diet and gastrointestinal pH. Its metabolism can be influenced by the patient’s liver function, and its excretion can be affected by kidney function . Therefore, these factors should be considered when administering rac,cis-Milnacipran Hydrochloride.

安全和危害

Milnacipran, an SNRI, is similar to some drugs used for the treatment of depression and other psychiatric disorders. Antidepressants increased the risk of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults (18–24 years of age) with major depressive disorder and other psychiatric disorders . It is not approved for treating major depressive disorder . It is also not approved for use in pediatric patients <18 years of age . In pooled data analyses, the risk of suicidality was not increased in adults >24 years of age and apparently was reduced in adults ≥65 years of age with antidepressant therapy compared with placebo .

未来方向

Milnacipran is a racemic mixture of the 1S,2R and 1R,2S enantiomers; the more active 1S,2R enantiomer of milnacipran, levomilnacipran, is used in the treatment of major depressive disorder . It is also pharmacologically related to duloxetine, desvenlafaxine, and venlafaxine .

生化分析

Biochemical Properties

rac,cis-Milnacipran Hydrochloride demonstrates a relatively balanced reuptake inhibition of both serotonin and noradrenaline, with a somewhat increased preference for noradrenaline reuptake inhibition . This is potentially a point of interest given the plausible proposal that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .

Cellular Effects

rac,cis-Milnacipran Hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which has been associated with β-amyloid plaque formation, making it a potential treatment for Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of rac,cis-Milnacipran Hydrochloride involves its ability to inhibit the reuptake of both serotonin and noradrenaline . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to the therapeutic effects of the drug .

Temporal Effects in Laboratory Settings

The effects of rac,cis-Milnacipran Hydrochloride change over time in laboratory settings. The peak plasma concentration of unchanged rac,cis-Milnacipran Hydrochloride is attained at 3.5 hours, indicating substantial metabolism of the drug upon oral administration .

Metabolic Pathways

rac,cis-Milnacipran Hydrochloride is primarily metabolized in the liver, with limited involvement of cytochrome P450 enzymes . Approximately 55% of the dose is excreted in urine as unchanged rac,cis-Milnacipran Hydrochloride .

Transport and Distribution

The mean volume of distribution recorded for racemic milnacipran following a single intravenous dose to healthy subjects was approximately 400 L . This indicates that the drug is widely distributed within cells and tissues.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of rac,cis-Milnacipran Hydrochloride involves the condensation of 2-(aminomethyl)-1,2,3,4-tetrahydro-1-naphthalenol and 3-(chloropropyl)-1-phenyl-2-pyrrolidinone, followed by reduction and resolution to obtain the racemic mixture of Milnacipran. The resolution of the racemic mixture is done using tartaric acid, followed by salt formation with hydrochloric acid to obtain the final product, rac,cis-Milnacipran Hydrochloride.", "Starting Materials": ["2-(aminomethyl)-1,2,3,4-tetrahydro-1-naphthalenol", "3-(chloropropyl)-1-phenyl-2-pyrrolidinone", "Tartaric acid", "Hydrochloric acid"], "Reaction": ["Step 1: Condensation of 2-(aminomethyl)-1,2,3,4-tetrahydro-1-naphthalenol and 3-(chloropropyl)-1-phenyl-2-pyrrolidinone in the presence of a suitable condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form racemic Milnacipran.", "Step 2: Reduction of racemic Milnacipran using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohol.", "Step 3: Resolution of the racemic mixture of Milnacipran using tartaric acid to obtain the enantiomers of Milnacipran.", "Step 4: Salt formation of the resolved enantiomers of Milnacipran with hydrochloric acid to obtain the final product, rac,cis-Milnacipran Hydrochloride."] }

CAS 编号

165259-91-6

分子式

C₁₆H₂₅ClN₂O

分子量

296.84

同义词

cis-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride;  cis-(±)-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。